molecular formula C16H13ClO3 B2877701 1-(4-Chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one CAS No. 934022-20-5

1-(4-Chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one

Cat. No. B2877701
CAS RN: 934022-20-5
M. Wt: 288.73
InChI Key: IATZESCYNFYSEI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one, also known as Curcumin, is a natural polyphenol compound isolated from the rhizome of Curcuma longa. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, Curcumin has gained attention for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Scientific Research Applications

Optical Properties and Charge Transport

  • Nonlinear Optical (NLO) Properties: The compound exhibits significant nonlinear optical activities and thermal stability, making it a potential material for various semiconductor devices. Its electron transfer integral values suggest suitability as an electron transport material in n-type organic semiconductor devices (Shkir et al., 2019).

Molecular Structure and Electronic Properties

  • Geometrical and Electronic Characteristics: This compound has been studied for its geometrical entities, electronic properties, and chemical reactivity. Its molecular geometry, vibrational frequencies, and electronic properties like HOMO and LUMO energies have been analyzed (Adole et al., 2020).

Synthesis and Reactivity

  • Synthesis and Heterocyclization: A method for synthesizing this compound has been developed, showing its potential in forming isoflavone and other heterocyclic structures. The reactions with various binucleophiles yield diverse aromatic heterocycles (Moskvina et al., 2015).

Fluorescence and Charge Transfer Cocrystals

  • Optical Properties in Cocrystals: In charge-transfer cocrystals, this compound shows significant red-shift in fluorescence due to charge-transfer interactions. These properties could be useful in opto-electronic materials (Zhao et al., 2017).

Crystallography and Vibrational Spectroscopy

  • Crystal Structure Analysis: The compound's crystal structure reveals interesting geometrical parameters and interactions, including π-π stacking and hydrogen bonding, which can be crucial for its properties and applications (Yathirajan et al., 2007).

Spectral Properties

  • Spectroscopic Characterization: Its spectral properties have been studied, including UV, IR, NMR, and XRD analyses. These studies contribute to understanding its potential applications in various fields (Ahmed et al., 2007).

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c1-20-16-9-3-11(10-15(16)19)2-8-14(18)12-4-6-13(17)7-5-12/h2-10,19H,1H3/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATZESCYNFYSEI-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one

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